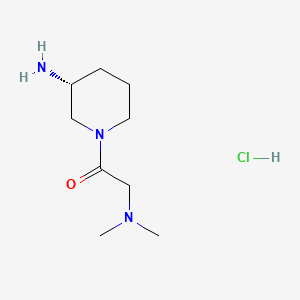
(R)-1-(3-Aminopiperidin-1-yl)-2-(dimethylamino)ethan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3-Amino-1-piperidyl)-2-(dimethylamino)ethanone Hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Amino-1-piperidyl)-2-(dimethylamino)ethanone Hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of Amino Groups: Amino groups can be introduced via nucleophilic substitution reactions using reagents such as ammonia or amines.
Formation of the Ethanone Moiety: The ethanone group can be introduced through acylation reactions using acyl chlorides or anhydrides.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the ethanone moiety.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ethanone to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the piperidine ring or the ethanone moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Biology
Biological Studies: Employed in studies to understand the biological activity of piperidine derivatives.
Medicine
Pharmaceuticals: Potential use in the development of drugs targeting neurological disorders or other medical conditions.
Industry
Chemical Manufacturing: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(3-Amino-1-piperidyl)-2-(dimethylamino)ethanone Hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine, 4-aminopiperidine, and 1-benzylpiperidine share structural similarities.
Ethanone Derivatives: Compounds like acetophenone and benzophenone have similar functional groups.
Uniqueness
®-1-(3-Amino-1-piperidyl)-2-(dimethylamino)ethanone Hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological or chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C9H20ClN3O |
|---|---|
Molecular Weight |
221.73 g/mol |
IUPAC Name |
1-[(3R)-3-aminopiperidin-1-yl]-2-(dimethylamino)ethanone;hydrochloride |
InChI |
InChI=1S/C9H19N3O.ClH/c1-11(2)7-9(13)12-5-3-4-8(10)6-12;/h8H,3-7,10H2,1-2H3;1H/t8-;/m1./s1 |
InChI Key |
MZMMSPVGMZLYMP-DDWIOCJRSA-N |
Isomeric SMILES |
CN(C)CC(=O)N1CCC[C@H](C1)N.Cl |
Canonical SMILES |
CN(C)CC(=O)N1CCCC(C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Propan-2-yl-2-[4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14773934.png)
![5-Amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14773940.png)

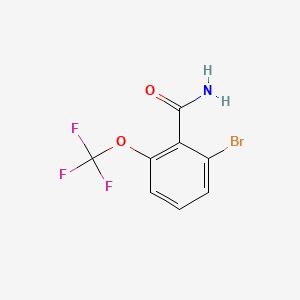
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N-methylpropanamide](/img/structure/B14773950.png)
![tert-Butyl 5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14773954.png)
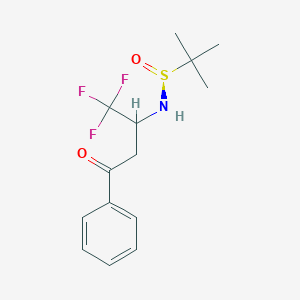

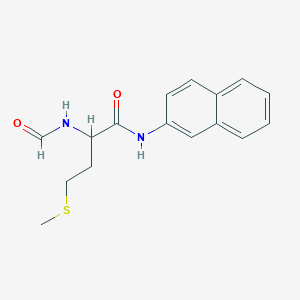

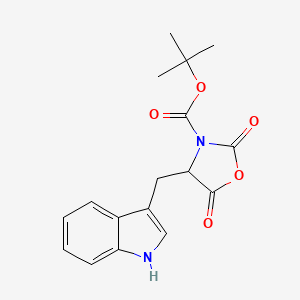
![1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine](/img/structure/B14774002.png)

![5-(3-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14774013.png)
